molecular formula C13H13N3O B2571557 4-amino-N-(pyridin-3-ylmethyl)benzamide CAS No. 491615-37-3

4-amino-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2571557
M. Wt: 227.267
InChI Key: UMQVSNJQSZKTJG-UHFFFAOYSA-N
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Patent
US07977352B2

Procedure details

In a round-bottom flask a suspension of 4-amino-benzoic acid (2 g, 14.58 mmol), C-pyridin-3-yl-methylamine (1.48 mL, 14.58 mmol), hydroxybenzotriazole (HOBt, 2.17 g, 16.04 mmol) and triethylamine (4.06 mL, 29.16 mmol) in dichloromethane (150 mL) is cooled to 0° C. and EDCI*HCl (3.08 g, 16.04 mmol) is added. The reaction mixture is stirred at room temperature for 20 hours. The solvent is removed in vacuo and ice cooled water is added. The precipitate is collected by filtration, washed once with 1 N NaOH, three times with water, two times with petroleum ether and dried in vacuo to give the title compound (2.56 g) as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
4.06 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3.08 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17][NH2:18])[CH:12]=1.OC1C2N=NNC=2C=CC=1.C(N(CC)CC)C.CCN=C=NCCCN(C)C>ClCCl>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([NH:18][CH2:17][C:13]2[CH:12]=[N:11][CH:16]=[CH:15][CH:14]=2)=[O:8])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
1.48 mL
Type
reactant
Smiles
N1=CC(=CC=C1)CN
Name
Quantity
2.17 g
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21
Name
Quantity
4.06 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.08 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo and ice
TEMPERATURE
Type
TEMPERATURE
Details
cooled water
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
washed once with 1 N NaOH, three times with water, two times with petroleum ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1=CC=C(C(=O)NCC=2C=NC=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.